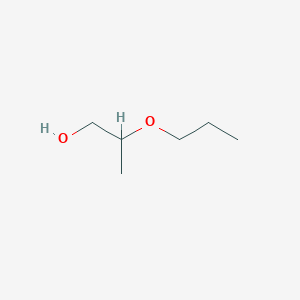
2-Propoxy-1-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propoxy-1-propanol, also known as propylene glycol monopropyl ether (PGPE), is a colorless liquid with a slight odor. It is a versatile solvent used in various industrial applications, including coatings, inks, cleaners, and adhesives. PGPE is also used as a coupling agent, which helps to improve the compatibility between different substances.
作用機序
The mechanism of action of PGPE is not well understood. However, it is believed to act as a solvent and a surfactant, which helps to improve the compatibility between different substances. PGPE is also believed to improve the wetting properties of liquids, which helps to enhance their performance in various applications.
生化学的および生理学的効果
PGPE is not known to have any significant biochemical or physiological effects. However, it is important to handle PGPE with care, as it can be harmful if ingested or inhaled. PGPE can cause irritation to the skin, eyes, and respiratory system, and prolonged exposure can lead to more serious health effects.
実験室実験の利点と制限
PGPE has several advantages as a solvent for laboratory experiments. It has a low toxicity and is relatively easy to handle. PGPE is also a good solvent for many organic compounds, which makes it useful for a wide range of applications. However, PGPE has some limitations, including its low boiling point and high vapor pressure, which can make it difficult to work with in some experiments.
将来の方向性
There are several future directions for research on PGPE. One area of interest is the development of new applications for PGPE in various fields, including biotechnology, electronics, and energy storage. Another area of interest is the development of new synthesis methods for PGPE that are more efficient and environmentally friendly. Additionally, more research is needed to better understand the mechanism of action of PGPE and its potential health effects.
合成法
PGPE is synthesized through the reaction of 2-Propoxy-1-propanol oxide with propanol in the presence of a catalyst. The reaction takes place under controlled conditions, and the resulting product is purified through distillation.
科学的研究の応用
PGPE has been extensively studied for its various applications in different fields of science. It is used as a solvent in the preparation of various materials, including polymers, resins, and coatings. PGPE is also used as a surfactant, which helps to reduce the surface tension of liquids and improve their wetting properties. In addition, PGPE is used as a dispersant, which helps to evenly distribute solid particles in a liquid medium.
特性
CAS番号 |
10215-30-2 |
|---|---|
製品名 |
2-Propoxy-1-propanol |
分子式 |
C6H14O2 |
分子量 |
118.17 g/mol |
IUPAC名 |
2-propoxypropan-1-ol |
InChI |
InChI=1S/C6H14O2/c1-3-4-8-6(2)5-7/h6-7H,3-5H2,1-2H3 |
InChIキー |
PSKIVCBTSGNKBB-UHFFFAOYSA-N |
SMILES |
CCCOC(C)CO |
正規SMILES |
CCCOC(C)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



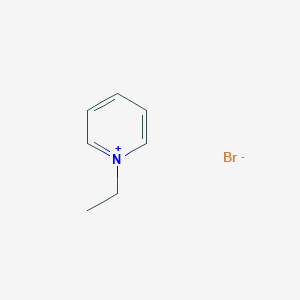
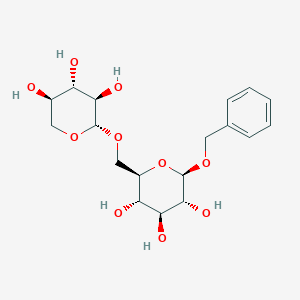
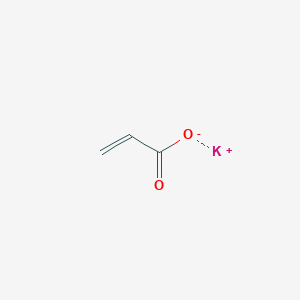

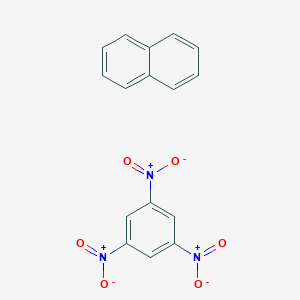
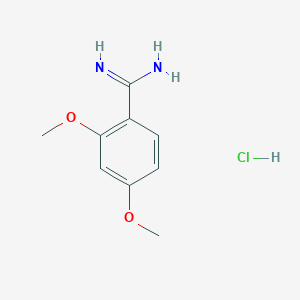
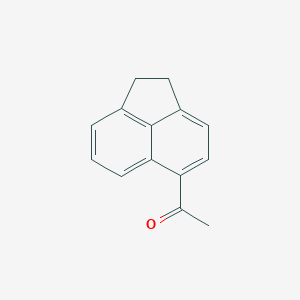
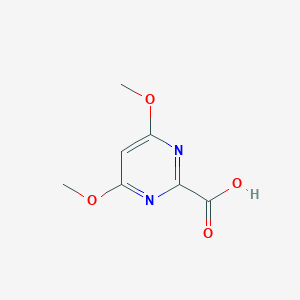
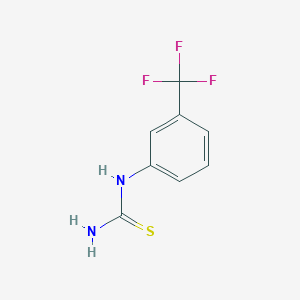
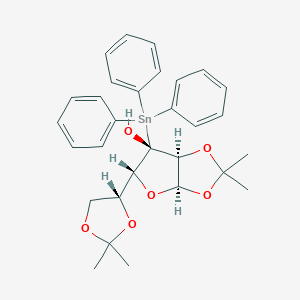
![Pyrido[1,2-a]benzimidazol-8-amine](/img/structure/B159882.png)
![Bicyclo[2.2.1]heptane, 2-bromo-, (1S-exo)-(9CI)](/img/structure/B159885.png)
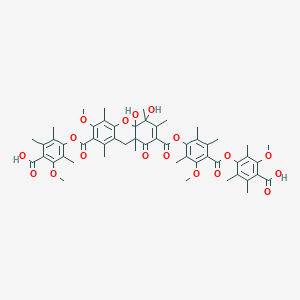
![[[(2R,3S,5R)-5-(5-amino-4-carbamoylimidazol-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B159889.png)